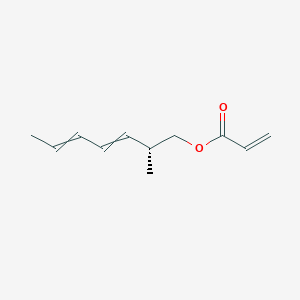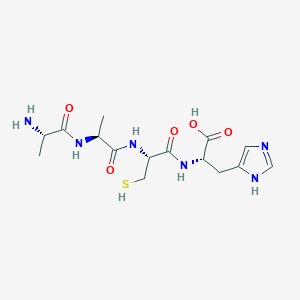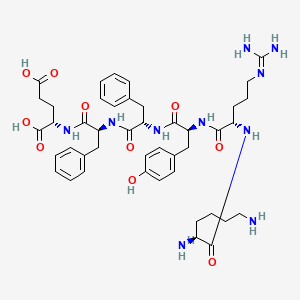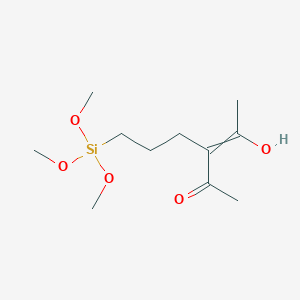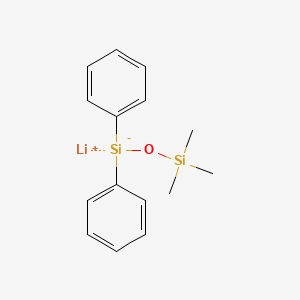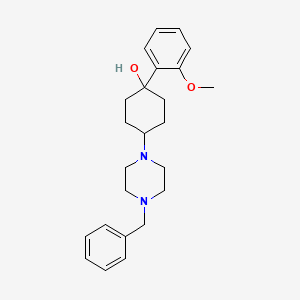
4-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol is a complex organic compound that features a piperazine ring, a benzyl group, a methoxyphenyl group, and a cyclohexanol moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol typically involves multiple steps:
Formation of the Piperazine Ring: This can be achieved by reacting ethylenediamine with a suitable dihalide.
Benzylation: The piperazine ring is then benzylated using benzyl chloride in the presence of a base.
Cyclohexanol Formation: The cyclohexanol moiety can be introduced via a Grignard reaction involving cyclohexanone and a suitable Grignard reagent.
Methoxyphenyl Group Introduction:
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexanol moiety, to form ketones.
Reduction: Reduction reactions can convert the cyclohexanol moiety to a cyclohexane.
Substitution: The benzyl and methoxyphenyl groups can participate in various substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of cyclohexane derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in certain reactions.
Mecanismo De Acción
The mechanism of action of 4-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol would depend on its specific biological target. Generally, such compounds may interact with receptors or enzymes, modulating their activity through binding interactions. The piperazine ring and benzyl group are often involved in binding to the active site of the target protein, while the methoxyphenyl group may enhance the compound’s affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
4-(4-Benzylpiperazin-1-yl)-1-phenylcyclohexan-1-ol: Lacks the methoxy group, which may affect its biological activity.
4-(4-Methylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol: Has a methyl group instead of a benzyl group, potentially altering its binding properties.
4-(4-Benzylpiperazin-1-yl)-1-(2-hydroxyphenyl)cyclohexan-1-ol: Contains a hydroxy group instead of a methoxy group, which may influence its reactivity and solubility.
Uniqueness
The presence of both the benzyl and methoxyphenyl groups in 4-(4-Benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol may confer unique binding properties and biological activities compared to similar compounds. These structural features can enhance the compound’s ability to interact with specific biological targets, making it a valuable molecule for further research and development.
Propiedades
Número CAS |
546084-31-5 |
|---|---|
Fórmula molecular |
C24H32N2O2 |
Peso molecular |
380.5 g/mol |
Nombre IUPAC |
4-(4-benzylpiperazin-1-yl)-1-(2-methoxyphenyl)cyclohexan-1-ol |
InChI |
InChI=1S/C24H32N2O2/c1-28-23-10-6-5-9-22(23)24(27)13-11-21(12-14-24)26-17-15-25(16-18-26)19-20-7-3-2-4-8-20/h2-10,21,27H,11-19H2,1H3 |
Clave InChI |
ICRFQHIHBABBNS-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=CC=C1C2(CCC(CC2)N3CCN(CC3)CC4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


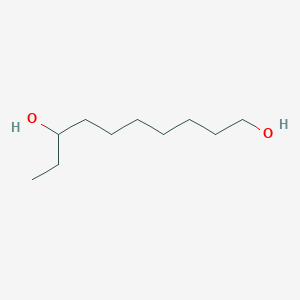
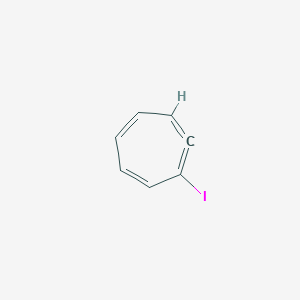
![4'-[1-(4-Hydroxyphenyl)propyl]-2',3',4',5'-tetrahydro[1,1'-biphenyl]-4-ol](/img/structure/B14228853.png)
![2-[(Diphenylcarbamothioyl)sulfanyl]-2-methylpropanoic acid](/img/structure/B14228854.png)
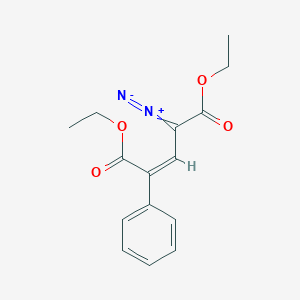

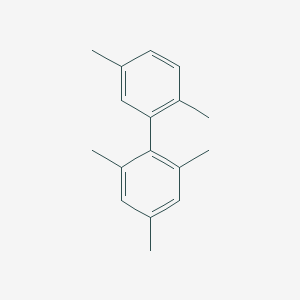
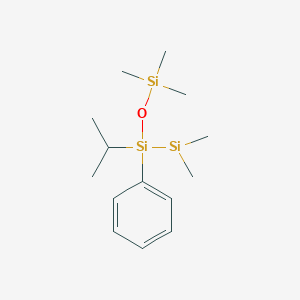
![4,4'-[Oxybis(methylene)]bis(3-phenyl-1,2-oxazol-5(4H)-one)](/img/structure/B14228879.png)
